molecular formula C15H23NO B399665 N-(2-sec-butylphenyl)pentanamide CAS No. 638163-00-5

N-(2-sec-butylphenyl)pentanamide

Cat. No.: B399665
CAS No.: 638163-00-5
M. Wt: 233.35g/mol
InChI Key: YKNZCTVSEHIFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-sec-butylphenyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a 2-sec-butylphenyl group. The 2-sec-butylphenyl substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target interactions compared to para-substituted analogs like N-(4-methoxyphenyl)pentanamide .

Properties

CAS No.

638163-00-5

Molecular Formula

C15H23NO

Molecular Weight

233.35g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)pentanamide

InChI

InChI=1S/C15H23NO/c1-4-6-11-15(17)16-14-10-8-7-9-13(14)12(3)5-2/h7-10,12H,4-6,11H2,1-3H3,(H,16,17)

InChI Key

YKNZCTVSEHIFAQ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1C(C)CC

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1C(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)pentanamide

Key Findings from Evidence:

  • Anthelmintic Activity : N-(4-Methoxyphenyl)pentanamide demonstrates time- and concentration-dependent activity against Toxocara canis larvae, comparable to albendazole but with slower onset (e.g., 72 hours for full lethality vs. 48 hours for albendazole) .
  • Cytotoxicity : Significantly lower cytotoxicity than albendazole in human (HaCaT) and animal (Vero) cell lines, as shown by MTT assays .
  • Drug-Likeness : Adheres to Lipinski’s Rule of Five, with favorable topological polar surface area (TPSA = 46.3 Ų), logP (2.6), and synthetic accessibility (1.9 vs. 3.9 for albendazole) .
  • Pharmacokinetics : Predicted blood-brain barrier (BBB) penetration and moderate gastrointestinal absorption .

Hypothesized Differences for N-(2-sec-butylphenyl)pentanamide :

  • Steric Effects : Ortho-substitution could hinder binding to parasitic targets (e.g., β-tubulin in helminths) compared to para-substituted analogs, altering efficacy .
Sulfonamide-Pentanamide Hybrids ()

Examples include N4-valeroylsulfadiazine and dipeptide-sulphonamide derivatives. These compounds exhibit:

  • Antibacterial/Antiulcer Activity : Sulfonamide hybrids target Helicobacter pylori and tuberculosis via sulfonamide moieties interacting with enzymes like carbonic anhydrase .
  • Structural Contrasts : Unlike this compound, these derivatives prioritize sulfonamide pharmacophores over arylalkyl groups, leading to distinct target profiles .
Piperazine-Containing Pentanamides ()

Compounds like N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pentanamide incorporate piperazine rings for CNS targeting. Their polar sulfonyl groups enhance solubility (TPSA > 90 Ų), contrasting with the hydrophobic sec-butyl group in the target compound .

Data Table: Hypothetical Comparison of Pentanamide Derivatives

Property N-(4-Methoxyphenyl)pentanamide This compound (Hypothetical) Sulfonamide-Pentanamide Hybrids
logP 2.6 ~3.5 (predicted) 1.8–2.4
TPSA (Ų) 46.3 35–40 (estimated) 90–120
Synthetic Accessibility 1.9 Moderate–High (steric challenges) 2.5–3.5
Cytotoxicity (IC₅₀) >100 µM (non-toxic) Unknown Varies (e.g., 15–50 µM for antiulcer agents)
Primary Activity Anthelmintic Unknown (potential anthelmintic/antimicrobial) Antitubercular/Antiulcer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.